2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Description
Properties
Molecular Formula |
C19H22N4OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C19H22N4OS/c20-13-19(9-3-4-10-19)22-17(24)12-23-11-5-7-15(23)18-21-14-6-1-2-8-16(14)25-18/h1-2,6,8,15H,3-5,7,9-12H2,(H,22,24) |
InChI Key |
AHXDAVDQZDEHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiazole Derivatives
Methodology:
The foundational step involves synthesizing benzothiazole derivatives, which serve as key heterocyclic cores in the target molecule. A common approach is the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions, often facilitated by catalysts or microwave irradiation to enhance yields and reduce reaction times.
- Condensation of 2-Aminothiophenol with Aliphatic Aldehydes:
Under mild conditions, 2-aminothiophenol reacts with aldehydes, such as formaldehyde or aliphatic aldehydes, to form benzothiazole rings. The use of molecular sieves or acid catalysts improves selectivity and yield. For example, the reaction of 2-aminothiophenol with butanal in the presence of molecular sieves yields 2-propylbenzothiazole with yields reaching up to 96% under microwave irradiation, significantly reducing reaction times (Table 1, reference).
- Oxidative Cyclization:
Oxidants like potassium permanganate or iodine can facilitate the oxidative cyclization of 2-aminothiophenol derivatives to benzothiazoles, especially when substituted with various aryl or alkyl groups.
- Solvent: Dichloromethane, ethanol, or acetone
- Temperature: Room temperature to reflux
- Catalysts: K2CO3, iodine, or microwave energy
- Duration: Typically 1.5 to 4 hours, significantly shortened under microwave or ultrasound irradiation
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Condensation with aldehyde | Room temp, microwave, or ultrasound | Up to 96% | |
| Oxidative cyclization | Reflux, oxidant presence | Variable |
Formation of Pyrrolidin-1-yl Acetamide
Methodology:
The pyrrolidin-1-yl acetamide moiety is synthesized via nucleophilic substitution or acylation reactions involving pyrrolidine derivatives and acyl chlorides or esters.
- Acylation of Pyrrolidine:
Pyrrolidine reacts with chloroacetyl derivatives, such as chloroacetamide or cyanocyclopentyl derivatives, under basic conditions to form the corresponding acetamide. This step often employs potassium carbonate or triethylamine as bases, with solvents like acetonitrile or dimethylformamide (DMF).
- Substitution with Cyanocyclopentane:
The nucleophilic pyrrolidine nitrogen can be further coupled with cyanocyclopentane derivatives through SN2 mechanisms, often facilitated by phase-transfer catalysts or microwave irradiation to enhance reaction efficiency.
- Solvent: DMF, acetonitrile, or ethanol
- Temperature: 25–80°C, with microwave-assisted reactions reaching higher efficiencies in minutes
- Reagents: Chloroacetamide, cyanocyclopentyl derivatives, bases like potassium carbonate
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | Room temp to reflux | 60–80% | |
| Coupling with cyanocyclopentane | Microwave, 80°C | Up to 85% |
Coupling of Benzothiazole and Pyrrolidine Derivatives
Methodology:
The final step involves coupling the benzothiazole core with the pyrrolidin-1-yl acetamide moiety. This can be achieved via amide bond formation or nucleophilic substitution, often under conditions that favor selectivity and high yield.
- Amide Bond Formation:
Activation of the benzothiazole derivative with coupling reagents such as carbodiimides (e.g., EDC, DCC) or via direct condensation under dehydrating conditions facilitates the formation of the amide linkage with the pyrrolidine derivative.
- Direct Nucleophilic Substitution:
Alternatively, the benzothiazole derivative bearing a suitable leaving group (e.g., halogen) can undergo nucleophilic attack by the pyrrolidin-1-yl acetamide.
- Solvent: Dichloromethane, dimethylformamide
- Temperature: Ambient to 50°C
- Catalysts: DMAP or other nucleophilic catalysts
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide bond formation | DCC/EDC, room temp | 70–85% | |
| Nucleophilic substitution | Reflux, inert atmosphere | 60–75% |
Summary of Preparation Pathway
Recent studies emphasize the efficiency of microwave and ultrasound-assisted methods to accelerate synthesis, reduce reaction times, and improve yields. Thermal analysis indicates that certain intermediates, such as 3-aroylpyrrolo[2,1-b]benzothiazine-1,2,4-triones, undergo thermal decarbonylation, facilitating the formation of reactive ketenes that are crucial for constructing the benzothiazole core (reference).
Furthermore, the use of greener solvents and catalytic systems aligns with sustainable chemistry principles, reducing hazardous waste and energy consumption. The combination of computational studies with experimental data elucidates the thermal pathways involved, particularly the cascade of decarbonylation steps that enable the formation of complex heterocycles.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and reported properties of the target compound with related analogs:
Key Differences and Implications
Benzothiazole vs. Thiazolidinone-containing analogs (e.g., ) introduce a 4-oxo group, which may confer metabolic instability but enhance hydrogen-bonding interactions.
Substituent Effects: The cyanocyclopentyl group in the target compound contrasts with the dichlorophenyl (electron-withdrawing, lipophilic ), adamantane (bulky, rigid ), and pyrazolylpyridine (planar, coordination-capable ) moieties in analogs. The cyano group may increase metabolic resistance compared to halogenated analogs.
Synthetic Pathways :
- The target’s synthesis likely parallels methods for related benzothiazole-acetamide derivatives, such as cycloaddition (for pyrrolidine formation ) and carbodiimide-mediated amidation (for acetamide linkage ).
Bioactivity Trends: Thiazolidinone derivatives (e.g., ) are established bioactive agents, but the target’s pyrrolidine ring may reduce conformational flexibility, altering binding kinetics. Adamantane-containing analogs (e.g., ) face solubility challenges, whereas the cyanocyclopentyl group in the target compound may balance lipophilicity and solubility.
Biological Activity
The compound 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.
- Molecular Formula : C17H23N3OS
- Molecular Weight : 347.5 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit significant interaction with biological membranes, potentially influencing its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including our compound of interest. The following table summarizes findings from various studies regarding the antimicrobial efficacy of related benzothiazole compounds:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4d | Antibacterial | 10.7–21.4 μmol/mL | |
| 4p | Antifungal | 3.8–9.8 μmol/mL | |
| 3h | Antifungal | 4.9–36.7 μmol/mL |
The compound 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer potential . Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
A study examining the cytotoxic effects of various benzothiazole derivatives demonstrated that:
- Compounds exhibited IC50 values ranging from 5 to 50 μM against different cancer cell lines.
- The mechanism of action often involves the induction of oxidative stress and disruption of mitochondrial function.
The specific anticancer activity of 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is still under investigation, but preliminary results suggest it may share similar pathways as other benzothiazole derivatives.
Neuroprotective Effects
Emerging evidence suggests that benzothiazole derivatives possess neuroprotective properties , potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Key findings include:
- In vitro studies showing reduced neuronal apoptosis in models exposed to neurotoxic agents.
- Modulation of neurotransmitter levels and enhancement of neurotrophic factors.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of benzothiazole derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for development as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Potential
In a controlled experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with an IC50 value below 20 μM after 48 hours of treatment, indicating its potential as a lead candidate for further anticancer drug development.
Q & A
Q. Methodological considerations :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst screening : Triethylamine improves EDC-mediated coupling efficiency by scavenging HCl .
- Temperature control : Low temperatures (0–5°C) stabilize intermediates in nitrile group incorporation .
- In-line monitoring : Use TLC or inline FT-IR to track reaction progression and terminate reactions at >90% conversion .
Advanced: What methodologies identify the compound’s interactions with biological targets?
Mechanistic studies employ:
- Enzyme inhibition assays : Measure IC values via fluorometric or colorimetric readouts (e.g., NADH depletion in dehydrogenase assays) .
- Receptor binding assays : Radioligand displacement (e.g., -labeled antagonists) to quantify binding affinity (K) for GPCRs or kinases .
- Molecular docking : Rosetta or AutoDock Vina predict binding poses, leveraging the benzothiazole moiety’s π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .
Advanced: How to address discrepancies in biological activity data across studies?
Q. Contradiction resolution strategies :
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to confirm potency trends .
- Structural analogs : Compare activity of derivatives (e.g., cyclopropyl vs. methyl thiadiazole substituents) to isolate pharmacophore contributions .
- Cell vs. in vitro models : Test cytotoxicity (MTT assay) to rule out false positives from off-target effects .
- Batch consistency : Verify compound purity (HPLC) and stereochemistry (chiral HPLC) to exclude batch-to-batch variability .
Advanced: What computational approaches predict the compound’s reactivity and stability?
Q. In silico tools :
- DFT calculations : Gaussian 09 optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : GROMACS simulates solvation effects (e.g., aqueous vs. lipid bilayer environments) on conformational stability .
- Degradation modeling : SPARC predicts hydrolysis rates of the acetamide bond under physiological pH (e.g., t at pH 7.4) .
Basic: What analytical techniques confirm the molecular structure?
Q. Structural validation :
- X-ray crystallography : Resolves bond lengths (e.g., C-N = 1.33 Å in the acetamide group) and hydrogen-bonding networks (N–H⋯N motifs stabilizing crystal packing) .
- Mass spectrometry (HRMS) : ESI-TOF confirms molecular weight (e.g., [M+H] at m/z 397.1542 for CHNO) .
- Elemental analysis : Validates empirical formula (e.g., C: 62.1%, H: 6.2%, N: 16.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
